

Solubility & Solvent Compatibility of Dimethyl 3-hydroxypentanedioate

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Compound of Interest

Compound Name: *Dimethyl 3-hydroxypentanedioate*

CAS No.: 7250-55-7

Cat. No.: B030248

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A Technical Guide for Process Development & Purification

Executive Summary

Dimethyl 3-hydroxypentanedioate (also known as Dimethyl 3-hydroxyglutarate) acts as a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins) and various macrolide antibiotics. Unlike high-melting crystalline intermediates, this compound typically exists as a viscous, colorless to pale yellow oil at room temperature.

Consequently, "solubility" for this compound refers primarily to miscibility with organic reaction media and partition coefficients (

) in liquid-liquid extraction (LLE) systems, rather than solid-liquid saturation limits. This guide provides the physicochemical baseline required to optimize reaction yields, select extraction solvents, and design chromatographic purification protocols.

Physicochemical Profile & Identity

Understanding the physical state is the first step in solvent selection.

Property	Value / Description	Source
CAS Number	7250-55-7	[1]
IUPAC Name	Dimethyl 3-hydroxypentanedioate	[1]
Physical State	Viscous Liquid / Oil (at 25°C)	[2][3]
Density	g/mL	[3]
Boiling Point	139–140°C at 8 mmHg	[3]
LogP (Predicted)	-0.77 to 0.50 (Amphiphilic)	[4]
pKa	~12.6 (Hydroxyl proton)	[3]



Critical Insight: The presence of the secondary hydroxyl group (-OH) combined with two methyl ester moieties (-COOMe) creates an amphiphilic profile. It exhibits high affinity for polar organic solvents but limited miscibility with non-polar hydrocarbons, a property exploited in purification.

Solubility & Miscibility Profile

The following data categorizes solvents based on their interaction with **Dimethyl 3-hydroxypentanedioate**.

Solvent Compatibility Table

Solvent Class	Representative Solvents	Miscibility/Solubility	Process Application
Polar Protic	Methanol, Ethanol, Isopropanol	Fully Miscible	Reaction medium (e.g., NaBH ₄ reduction).
Polar Aprotic	DMSO, DMF, Acetonitrile	Fully Miscible	Nucleophilic substitution reactions.
Chlorinated	Dichloromethane (DCM), Chloroform	Fully Miscible	Primary extraction solvent; high partitioning efficiency.
Esters/Ethers	Ethyl Acetate (EtOAc), THF	Fully Miscible	Extraction and chromatography mobile phase.
Non-Polar	Hexane, Heptane, Cyclohexane	Immiscible / Low	Anti-solvent for chromatography; phase separation.
Aqueous	Water, Brine	Slightly Soluble	Prone to hydrolysis. Use cold, buffered aqueous washes.

Thermodynamic Partitioning (LLE Strategy)

Because the compound is an oil, purification often relies on Liquid-Liquid Extraction (LLE).

- DCM/Water System: The compound partitions strongly into Dichloromethane ().
- EtOAc/Water System: Effective, though slightly less efficient than DCM due to higher water miscibility of EtOAc.
- Hexane/Acetonitrile: Useful for defatting or removing highly non-polar impurities; the target compound remains in the acetonitrile phase.

Process Development: Isolation & Purification

The solubility differential between Esters and Alkanes is the governing principle for the purification of this intermediate.

Chromatographic Purification Protocol

Since recrystallization is not viable for this liquid intermediate, silica gel chromatography is the standard purification method.

Mobile Phase Optimization:

- Solvent A (Weak Eluent): Hexane or Heptane (Target compound has low affinity).
- Solvent B (Strong Eluent): Ethyl Acetate (Target compound has high affinity).
- Gradient: 0%
50% EtOAc in Hexane.
- Elution Point: Typically elutes at ~30-40% EtOAc (in 1:1 EtOAc:Hexane) [2].

Experimental Protocol: Solubility/Miscibility Test

To validate solvent choices for a new process step, use the Cloud Point Titration method.

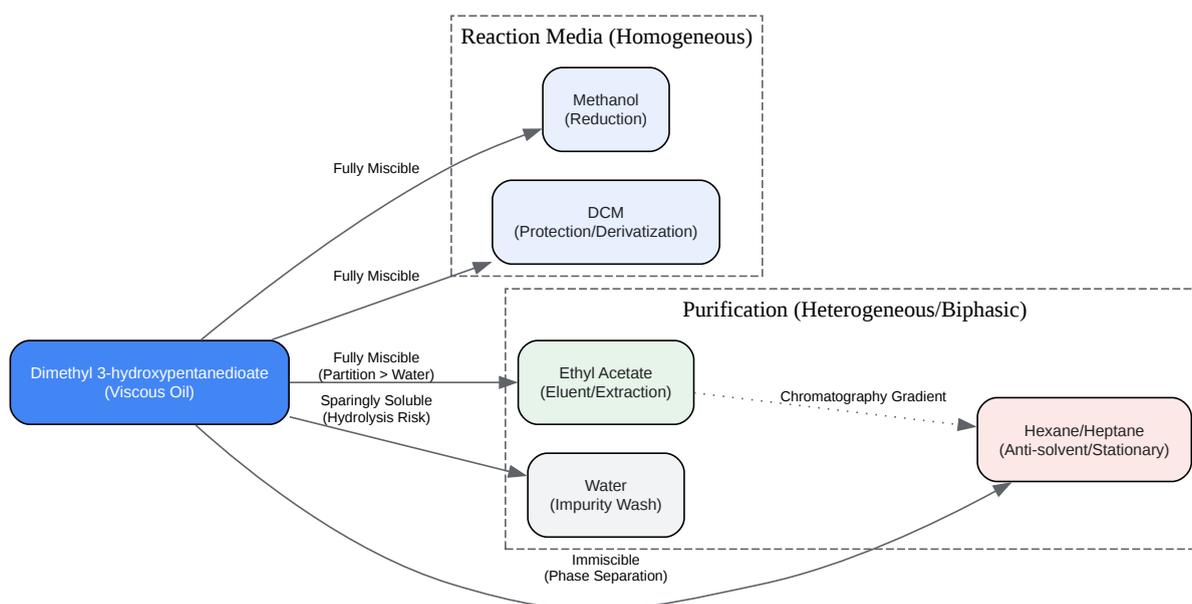
- Preparation: Place 1.0 mL of **Dimethyl 3-hydroxypentanedioate** in a clear vial.
- Titration: Add the test solvent (e.g., Hexane) in 100
µL increments under vigorous stirring at 25°C.
- Observation:
 - Clear Solution: Miscible.
 - Turbidity/Oiling Out: Immiscible/Saturation point reached.

- Quantification: Calculate the volume fraction at the cloud point to determine the "Oiling Out" limit.

Visualizations

Solvent Selection Logic (Graphviz)

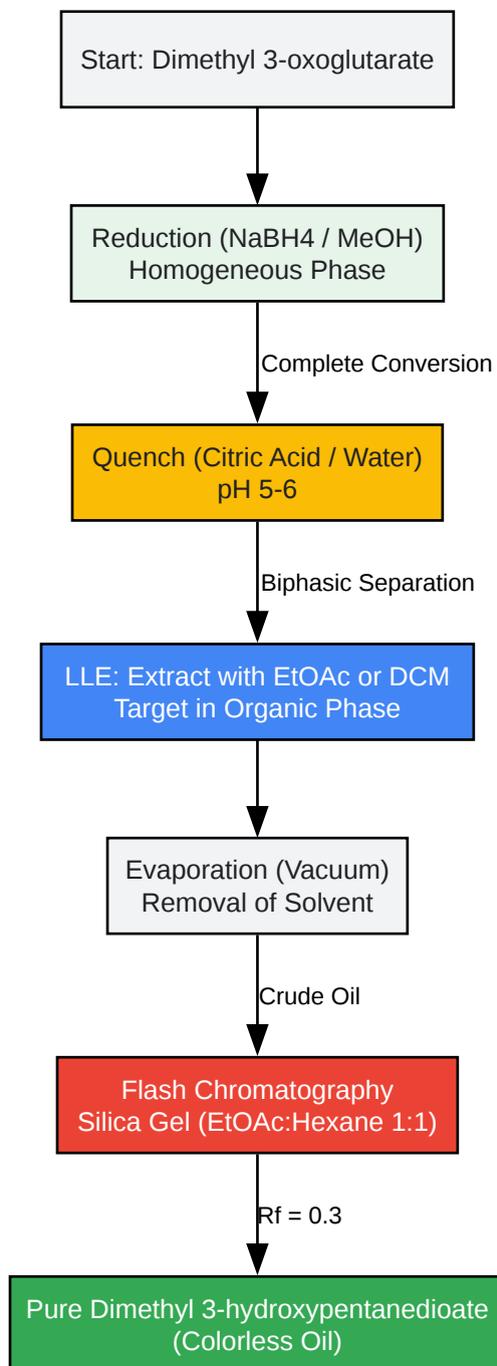
This diagram illustrates the decision matrix for selecting solvents based on the process stage (Reaction vs. Purification).



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Figure 1: Solvent compatibility map highlighting miscibility for reaction planning and immiscibility for purification strategies.

Process Flow: Synthesis to Isolation



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Figure 2: Standard workflow for the synthesis and isolation of **Dimethyl 3-hydroxypentanedioate**, emphasizing solvent transitions.

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